Desacetyluvaricin

説明

Contextualization within Annonaceous Acetogenins (B1209576)

Desacetyluvaricin belongs to the large and structurally diverse family of Annonaceous acetogenins. These compounds are polyketides found exclusively in plants of the Annonaceae family. phcog.com Structurally, acetogenins are characterized by a long aliphatic chain, typically containing 35 to 37 carbon atoms, which is terminated by a γ-lactone ring. nih.gov Along this chain are various oxygenated functional groups, including hydroxyls, ketones, epoxides, and one or more tetrahydrofuran (B95107) (THF) rings. nih.gov

The classification of Annonaceous acetogenins is primarily based on the number and arrangement of these THF rings. They can be categorized as mono-THF, adjacent bis-THF, non-adjacent bis-THF, and tris-THF acetogenins. This compound is classified as a mono-THF acetogenin (B2873293). The specific arrangement and stereochemistry of the functional groups along the fatty acid chain are crucial for their biological activity.

Historical Perspective of Isolation and Initial Characterization

The journey of Annonaceous acetogenins began with the isolation of uvaricin (B1199999) in 1982 from the roots of Uvaria acuminata, a plant species found in the Annonaceae family. This discovery sparked significant interest in this class of compounds due to uvaricin's promising antitumor activity. nih.gov

Following this initial breakthrough, further phytochemical investigations of Uvaria acuminata led to the isolation of this compound. acs.org In 1985, researchers Shivanand D. Jolad, Joseph J. Hoffmann, and Jack R. Cole, among others, reported the isolation and structural elucidation of this compound from this plant source. acs.org Its structure was determined through spectroscopic methods, which revealed its close relationship to uvaricin, differing by the absence of an acetyl group. This early work laid the foundation for understanding the structure-activity relationships within this potent class of natural products.

Significance as a Lead Compound in Bioactive Natural Products Research

Natural products have historically been a vital source of lead compounds for drug discovery. mdpi.comresearchgate.net A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit better to the target. This compound has emerged as a significant lead compound due to its potent and selective biological activities, particularly its anticancer effects. phcog.comnih.gov

Its significance lies in its potent cytotoxicity against various cancer cell lines, often at very low concentrations. nih.gov This has prompted further research into its mechanism of action and its potential as a scaffold for the development of new anticancer drugs. The complex yet well-defined structure of this compound also presents an interesting challenge and opportunity for synthetic chemists to create analogues with improved efficacy and reduced toxicity.

Detailed Research Findings on the Bioactivity of this compound

Numerous studies have highlighted the potent anticancer properties of this compound. Research has shown that it can inhibit the proliferation of various cancer cell lines through different mechanisms.

One study investigated the effects of this compound on SW480 human colorectal carcinoma cells. The findings revealed a notable in vitro antiproliferative effect, with an IC50 value of 14 nM. nih.gov The mechanism of action was found to be the induction of S phase cell cycle arrest, which increased from 11.3% in control cells to 33.2% in cells treated with 160 nM of this compound. nih.gov This cell cycle arrest was associated with the overproduction of superoxide (B77818) and intracellular DNA damage. nih.gov

Another study focused on the effects of this compound on hepatocellular carcinoma (HCC). phcog.comnih.govnih.gov The results demonstrated that this compound could suppress the proliferation of HepG2 and HepG2.2.15 cell lines by increasing the percentage of cells in the S-phase and decreasing those in the G2/M phase. nih.gov The study suggested that the anticancer mechanism might involve the promotion of apoptosis and the downregulation of the expression of hepatitis B virus X protein (HBx) and NF-κB protein. nih.govnih.gov

The potent and multifaceted biological activities of this compound underscore its importance as a lead compound in the development of new anticancer therapies.

Interactive Data Table: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Key Mechanistic Findings | Reference |

| SW480 | Colorectal Carcinoma | 14 nM | Induction of S phase arrest, superoxide overproduction, DNA damage | nih.gov |

| HepG2 | Hepatocellular Carcinoma | Not specified | Suppression of proliferation, S phase arrest | nih.gov |

| HepG2.2.15 | Hepatocellular Carcinoma | Not specified | Suppression of proliferation, S phase arrest, downregulation of HBx and NF-κB | nih.govnih.gov |

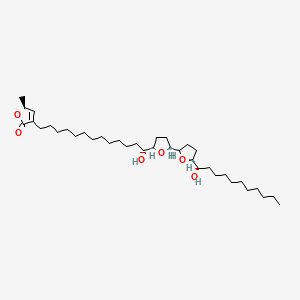

Structure

2D Structure

特性

CAS番号 |

98767-45-4 |

|---|---|

分子式 |

C37H66O6 |

分子量 |

606.9 g/mol |

IUPAC名 |

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O6/c1-3-4-5-6-7-13-16-19-22-31(38)33-24-26-35(42-33)36-27-25-34(43-36)32(39)23-20-17-14-11-9-8-10-12-15-18-21-30-28-29(2)41-37(30)40/h28-29,31-36,38-39H,3-27H2,1-2H3/t29-,31-,32+,33+,34+,35+,36+/m0/s1 |

InChIキー |

URLVCROWVOSNPT-HJPPHTJLSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O |

異性体SMILES |

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O |

正規SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O |

同義語 |

desacetyluvaricin |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies of Desacetyluvaricin

Botanical Sources and Geographic Distribution within Annonaceae Species

The Annonaceae family comprises over 2,400 species distributed across approximately 120 genera, primarily in tropical and subtropical regions of the world, including Asia, Africa, and the Americas. researchgate.netnih.gov Desacetyluvaricin has been identified in several species within this family.

Initial isolation of this compound was reported from the plant Uvaria accuminata. acs.org Subsequent research has identified its presence in the seeds of other Annonaceae species, such as Annona atemoya and Annona squamosa. tandfonline.comtandfonline.comresearchgate.net These plants are widely cultivated in tropical and subtropical areas for their edible fruits, commonly known as custard apples or sugar apples. agriculturaljournals.comagriculturaljournals.com The concentration of acetogenins (B1209576), including this compound, is often highest in the seeds of these fruits. nih.gov

Table 1: Botanical Sources of this compound

| Species | Plant Part | Geographic Distribution (General) |

|---|---|---|

| Uvaria accuminata | Not specified | Tropical and Subtropical Regions |

| Annona atemoya | Seeds | Tropical and Subtropical Regions |

| Annona squamosa | Seeds | Tropical and Subtropical Regions |

Advanced Extraction Techniques from Plant Biomass

The extraction of this compound from plant biomass is a critical first step in its isolation. Due to the lipophilic nature of acetogenins, a variety of extraction techniques have been developed, ranging from traditional solvent-based methods to more modern, efficient technologies. agriculturaljournals.com

Traditional extraction methods for acetogenins rely on the use of organic solvents. Techniques such as maceration and Soxhlet extraction have been commonly employed. agriculturaljournals.com These methods involve soaking the plant material in a solvent for an extended period to dissolve the target compounds. Solvents with varying polarities, including ethanol, chloroform, and ethyl acetate (B1210297), are selected based on the specific characteristics of the plant matrix and the target compounds. researchgate.net While effective, these conventional methods are often time-consuming and require large volumes of organic solvents. agriculturaljournals.com

To overcome the limitations of conventional methods, modern extraction technologies have been applied to the isolation of acetogenins, offering improved efficiency, reduced solvent consumption, and shorter extraction times. nih.govmdpi.com

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. youtube.com SFE is particularly advantageous for thermally sensitive compounds like acetogenins, as it can be performed at low temperatures (e.g., 35°C). nih.govyoutube.com The extraction of acetogenins from Annona seeds has been successfully optimized using SFE with CO₂ modified with ethanol, demonstrating its high efficiency. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, causing the plant cells to rupture and release their contents into the solvent. youtube.com This method significantly accelerates the extraction process and often leads to higher yields compared to conventional techniques. nih.govmdpi.com

Ultrasound-Assisted Extraction (UAE) and Thermosonication-Assisted Extraction (TSAE): UAE uses ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant material and enhance mass transfer. mdpi.com A further advancement is TSAE, which combines ultrasound with controlled heating. nih.govmdpi.com Studies on Annona muricata seeds have shown that TSAE can be significantly more effective for extracting acetogenins than both the Soxhlet method and UAE at room temperature. nih.gov

Table 2: Comparison of Extraction Techniques for Acetogenins

| Technique | Principle | Advantages |

|---|---|---|

| Conventional (Soxhlet, Maceration) | Solvent percolation/soaking | Simple setup |

| Supercritical Fluid Extraction (SFE) | Use of supercritical fluid (e.g., CO₂) as solvent | Low temperature, high purity, eco-friendly nih.govyoutube.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy for heating | Fast, reduced solvent use, high yield nih.govmdpi.com |

| Thermosonication-Assisted Extraction (TSAE) | Combination of ultrasound and heat | High efficiency, enhanced extraction yield nih.govmdpi.com |

Comprehensive Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of acetogenins and other phytochemicals. The separation and purification of this compound require sophisticated chromatographic techniques due to the presence of numerous isomers and homologs with very similar polarities. tandfonline.com

Preparative liquid chromatography is an essential tool for the isolation of pure acetogenins. shimadzu-webapp.eu The process often involves multiple steps using different chromatographic methods.

Vacuum Liquid Chromatography (VLC) and Medium Pressure Liquid Chromatography (MPLC): These techniques are often used for the initial fractionation of the crude extract. They typically employ silica (B1680970) gel as the stationary phase.

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification step, preparative HPLC is the most powerful and versatile method. shimadzu-webapp.eu Reversed-phase columns, such as C18, are commonly used to separate closely related acetogenins. researchgate.net A study successfully established an HPLC method for the simultaneous determination of ten acetogenins, including this compound, from Annona squamosa seeds using a C18 column with a methanol-water mobile phase. researchgate.net This high-resolution technique is crucial for separating isomeric pairs like this compound and its isomers. tandfonline.comtandfonline.com

High-Speed Countercurrent Chromatography (HSCCC) has emerged as a promising alternative and complementary technique to traditional column chromatography for the separation of Annonaceous acetogenins. tandfonline.comtandfonline.com HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can cause irreversible adsorption of samples.

This technique is particularly effective for the initial fractionation of crude extracts and can handle large sample loads. tandfonline.com In the isolation of acetogenins from Annona atemoya seeds, HSCCC was successfully used as the primary separation step. tandfonline.comtandfonline.com This process yielded a fraction containing a mixture of two configurational isomers: isothis compound and this compound. This mixture was then subjected to a final purification step using preparative HPLC to resolve the two isomers and obtain pure this compound. tandfonline.comtandfonline.com A biphasic solvent system composed of heptane, ethyl acetate, methanol (B129727), and water was employed for the HSCCC separation. tandfonline.com

Specialized Separation Techniques for Isomeric Forms

A significant challenge in the isolation of this compound is its co-occurrence with structural isomers, such as Isothis compound. tandfonline.com These isomers often possess very similar physical and chemical properties, making their separation by conventional chromatographic methods difficult. nih.gov Specialized and high-resolution techniques are therefore necessary to resolve these isomeric pairs.

High-Speed Countercurrent Chromatography (HSCCC) has proven to be a promising method for the initial separation of complex mixtures of Annonaceous acetogenins, including the isomeric pair of this compound and Isothis compound. tandfonline.com HSCCC is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby minimizing irreversible adsorption of the sample. The separation is based on the differential partitioning of the isomers between two immiscible liquid phases. nih.gov For the separation of this compound/Isothis compound, a biphasic solvent system such as heptane/ethyl acetate/methanol/water is employed. tandfonline.com While HSCCC can yield highly purified fractions of the isomeric pair, it may not achieve complete baseline separation.

To achieve the final separation into pure isomers, the fraction containing the this compound/Isothis compound pair obtained from HSCCC is typically subjected to High-Performance Liquid Chromatography (HPLC). tandfonline.com HPLC offers higher resolving power and is effective for separating closely related isomers. nih.govresearchgate.net The use of specialized columns and optimized mobile phases in a preparative or semi-preparative HPLC system allows for the isolation of each isomer in high purity. tandfonline.com

Table 2: Techniques for Separating this compound from its Isomers

| Technique | Principle | Application in this compound Separation |

|---|---|---|

| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition chromatography | Initial separation of the Isothis compound/Desacetyluvaricin pair from a complex acetogenin (B2873293) mixture. tandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution liquid chromatography | Final resolution of the HSCCC-fractionated isomeric pair to yield pure this compound and Isothis compound. tandfonline.com |

Bioactivity-Guided Fractionation Approaches in this compound Discovery

Bioactivity-guided fractionation is a systematic process used to identify and isolate bioactive compounds from natural sources. nih.gov This approach is particularly crucial in the discovery of pharmacologically active molecules like this compound, as it prioritizes the separation of compounds based on their biological activity rather than just their chemical properties. researchgate.net The process involves a repeating cycle of separation and biological testing, ensuring that purification efforts are focused on the fractions that exhibit the desired activity. mdpi.com

The discovery process for acetogenins from Uvaria species often employs this strategy. nih.gov It begins with the screening of a crude plant extract in a relevant biological assay. researcher.life For Annonaceous acetogenins, which are known for their cytotoxic and antiproliferative properties, cancer cell line assays are commonly used. researchgate.netnih.gov

If the crude extract shows significant activity (e.g., inhibition of cancer cell growth), it is then subjected to a primary fractionation step, such as liquid-liquid partitioning. nih.govmdpi.com Each resulting fraction (e.g., hexane (B92381), dichloromethane, ethyl acetate fractions) is then tested in the same bioassay. The most active fraction is selected for further separation using chromatographic techniques like column chromatography. nih.govnih.gov The sub-fractions obtained are again tested, and this iterative process of separation and bioassaying continues. This method efficiently narrows down the search from a complex mixture to a few active sub-fractions and, ultimately, to the isolation of pure, bioactive compounds like this compound. nih.gov This ensures that the chemical isolation work is directed toward compounds with proven biological relevance. nih.gov

Table 3: Illustrative Workflow of Bioactivity-Guided Fractionation for this compound

| Step | Action | Example | Bioassay | Outcome |

|---|---|---|---|---|

| 1 | Crude Extraction | Ethanolic extract of Uvaria sp. aerial parts. nih.gov | Antiproliferative assay (e.g., A2780 ovarian cancer cell line). nih.gov | Crude extract shows activity (e.g., IC50 of 20 μg/mL). nih.gov |

| 2 | Initial Fractionation | Liquid-liquid partitioning into hexane and CH2Cl2 fractions. nih.gov | Antiproliferative assay on all fractions. nih.gov | CH2Cl2 fraction identified as the most active. nih.gov |

| 3 | Chromatographic Separation | Column chromatography of the active CH2Cl2 fraction. | Antiproliferative assay on collected sub-fractions. | Active sub-fractions are identified for the next step. |

| 4 | Iterative Purification | Further chromatography (e.g., HPLC) of active sub-fractions. | Continued bioassaying of purified fractions. | Isolation of pure active compounds (e.g., acetogenins). nih.gov |

Structural Elucidation and Advanced Characterization Techniques of Desacetyluvaricin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. For Desacetyluvaricin, a combination of 1D and 2D NMR experiments is indispensable for assigning its complex structure and confirming its stereochemistry.

One-dimensional (1D) NMR experiments, specifically proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, provide the fundamental data regarding the number of different types of protons and carbons, their chemical environments, and their multiplicities (splitting patterns) hmdb.caemerypharma.commeasurlabs.comyoutube.comyoutube.comumich.edu. The ¹H NMR spectrum reveals the chemical shifts, integration values (proportional to the number of protons), and spin-spin coupling constants, offering insights into neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, displays the chemical shifts of carbon atoms, indicating their hybridization and electronic environment emerypharma.commeasurlabs.com. For this compound, these spectra serve as the initial step in identifying the various structural units, such as aliphatic chains, hydroxyl groups, and the lactone ring.

To establish the complete molecular framework and stereochemistry of this compound, various two-dimensional (2D) NMR techniques are employed:

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings, allowing the tracing of proton connectivity through chemical bonds, typically over two or three bonds princeton.edusdsu.edu. It helps in identifying coupled spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C one-bond coupling) princeton.edusdsu.eduresearchgate.net. This is crucial for assigning specific proton signals to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY provides information about through-space proximity between protons emerypharma.comprinceton.eduacs.orgfigshare.com. By detecting protons that are close in space, even if not directly bonded, NOESY experiments are critical for determining relative stereochemistry and confirming the three-dimensional conformation of the molecule.

These combined NMR techniques allow for the systematic assignment of all proton and carbon signals, leading to a comprehensive understanding of the this compound structure, including the arrangement of its tetrahydrofuran (B95107) rings and hydroxyl groups, which dictates its stereochemistry acs.orgacs.orgredalyc.orgresearchgate.netthieme-connect.com.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of ions with high accuracy, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the molecular formula of a compound.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with HRMS. It generates ions, often protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, with minimal fragmentation ub.edursc.orgsepscience.com. This soft ionization approach is ideal for obtaining the intact molecular ion, which is essential for accurate mass measurements and molecular formula determination.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected precursor ions, typically through Collision-Induced Dissociation (CID) or similar activation methods acs.orgacs.orgub.edursc.orglcms.czunt.edunationalmaglab.orgncsu.edunih.gov. The resulting fragment ions provide valuable structural information by revealing characteristic fragmentation pathways and losses of specific molecular fragments. For this compound, MS/MS analysis helps to confirm the presence of specific functional groups and the connectivity of structural units, such as the tetrahydrofuran rings and hydroxyl groups, by analyzing the patterns of fragment ions produced acs.orgacs.orgub.edu.

Table 1: Key Spectrometric Data for this compound

| Technique | Information Obtained | Significance for this compound |

| High-Resolution Mass Spectrometry | Precise mass-to-charge ratio (m/z) | Determination of exact mass and thus molecular formula (C₃₇H₆₆O₆) nih.gov. |

| ESI-MS | Protonated/deprotonated molecular ions | Soft ionization for obtaining intact molecular ion for accurate mass measurement. |

| MS/MS (CID) | Fragmentation patterns, fragment ions, neutral losses | Confirmation of structural units, functional groups, and connectivity through fragmentation pathways acs.orgacs.orgub.edu. |

| ¹H NMR | Chemical shifts, integration, coupling constants (J) | Identification of proton environments, number of protons, and vicinal proton relationships. |

| ¹³C NMR | Chemical shifts of carbon atoms | Identification of carbon environments (e.g., CH, CH₂, CH₃, quaternary carbons). |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | ¹H-¹H, ¹H-¹³C (1-bond), ¹H-¹³C (long-range), ¹H-¹H (spatial) correlations | Establishing connectivity, confirming functional group placement, and determining stereochemistry emerypharma.comprinceton.edusdsu.eduresearchgate.netacs.orgacs.org. |

Application of Chemical Derivatization for Enhanced Structural Insight

Chemical derivatization involves modifying a molecule through chemical reactions to enhance its analytical properties or to confirm specific structural features lawdata.com.twspectroscopyonline.comnsf.gov. For this compound, derivatization can be employed to:

Improve detection and separation: Modifying polar functional groups, such as hydroxyls, can alter volatility and chromatographic behavior, leading to better separation and detection in techniques like GC-MS or LC-MS lawdata.com.twspectroscopyonline.com.

Confirm functional groups: Specific reactions can selectively target certain functional groups, and the resulting derivatives can be analyzed by mass spectrometry or NMR to confirm their presence and location. For instance, reduction or oxidation reactions, monitored by LC-HRMS, have been used to confirm the presence of specific functional groups and their positions within complex molecules nsf.gov.

Aid in stereochemical determination: While not explicitly detailed for this compound in the retrieved information, derivatization strategies can sometimes be used in conjunction with chiral chromatography or NMR to determine absolute stereochemistry biomolther.org.

By strategically employing these advanced analytical techniques, researchers can meticulously piece together the complex structure of this compound, ensuring the accuracy and reliability of its chemical characterization.

Biosynthesis and Biogenetic Pathways of Annonaceous Acetogenins Leading to Desacetyluvaricin

Proposed Biogenetic Origin of Annonaceous Acetogenin (B2873293) Scaffolds

The fundamental scaffold of Annonaceous acetogenins (B1209576) is derived from long-chain fatty acids, specifically C32 or C34 fatty acids. The process begins with the elongation of these fatty acids, followed by modifications that lead to the characteristic structural features. A key early step involves the formation of a terminal methyl-substituted α,β-unsaturated γ-lactone ring mdpi.commdpi.comresearchgate.net.

The introduction of the defining tetrahydrofuran (B95107) (THF) rings is believed to occur through a series of oxidative and cyclization reactions. A widely accepted hypothesis suggests that the formation of the THF moieties involves the polyepoxidation of unsaturated fatty acid precursors. These epoxides then undergo intramolecular ring-opening and ring-closing reactions, often described as a "zipper-like" cascade, to generate the characteristic THF rings mdpi.comresearchgate.netthieme-connect.com. The specific stereochemistry and number of THF rings (mono-, bis-, or tri-THF) dictate the subclass of the acetogenin. Desacetyluvaricin, being a bis-tetrahydrofuranoid acetogenin, possesses two such rings within its structure researchgate.netacs.orgresearchgate.net. Uvaricin (B1199999), one of the first identified acetogenins, serves as a foundational example in understanding the biogenesis of this class researchgate.netacs.org.

Putative Enzymatic Steps in this compound Formation

Fatty Acid Elongation and Modification: Enzymes like fatty acid synthases (FAS) are crucial for building the long carbon chain from acetate (B1210297) and malonate units.

Lactone Formation: The terminal carboxylic acid group is enzymatically converted into the characteristic α,β-unsaturated γ-lactone.

Oxidation and Epoxidation: Unsaturated double bonds along the fatty acid chain are substrates for oxidative enzymes, likely involving cytochrome P450 monooxygenases, which introduce epoxide functionalities.

Cyclization Reactions: The epoxides are then proposed to undergo acid- or enzyme-catalyzed intramolecular cyclization, where a hydroxyl group attacks the epoxide, opening it and forming the THF ring. This process can occur sequentially to create multiple THF rings, as seen in this compound.

The precise order and stereochemical control of these epoxidation and cyclization events are critical for generating the specific structure of this compound and its stereoisomers.

Comparative Biogenetic Analysis with Related Bis-Tetrahydrofuran Acetogenins

Annonaceous acetogenins are broadly classified based on the number and arrangement of their THF rings: mono-THF, adjacent bis-THF, non-adjacent bis-THF, and tri-THF acetogenins, along with those containing tetrahydropyran (B127337) (THP) rings or no cyclic ethers at all mdpi.comcore.ac.ukscielo.brbeilstein-journals.orgmdpi.com. This compound belongs to the bis-THF category, specifically featuring two THF rings.

Comparative analysis highlights that the biogenesis of different acetogenin subclasses likely diverges at the stage of polyepoxidation and subsequent cyclization. For instance, compounds with a single double bond and epoxide groups, such as coronin, have been proposed as key intermediates in the biogenesis of bis-THF acetogenins, suggesting a common pathway that branches based on the degree and position of unsaturation in the precursor thieme-connect.com.

The stereochemistry of the THF rings and the hydroxyl groups flanking them is a critical factor in distinguishing related acetogenins and is integral to their biological activity core.ac.uknih.gov. For example, the relative stereochemistry of adjacent THF rings (e.g., threo-trans-threo) is a defining characteristic that can be traced back to the stereochemistry of the epoxidized polyene precursors. Variations in the position of these rings or the presence of additional hydroxyl groups lead to distinct acetogenins, such as bullatacin, asimicin, and annonacin, which share the general ACG framework but differ in their specific structural arrangements and biogenetic origins researchgate.net.

Biotechnological Approaches for Enhanced this compound Production

The isolation of Annonaceous acetogenins, including this compound, is typically achieved through extensive extraction and chromatographic purification from plant sources like seeds and roots of Annona species researchgate.netacs.orgresearchgate.net. While total chemical synthesis has been successful for many ACGs, it often involves complex, multi-step processes that can be challenging and costly for large-scale production beilstein-journals.orgrsc.orgresearchgate.net.

Direct biotechnological approaches for the enhanced production of this compound, such as through plant cell cultures, metabolic engineering of microbial hosts, or enzymatic synthesis, are not extensively detailed in the current literature. However, the growing interest in ACGs for their potent bioactivities fuels research into more sustainable and efficient production methods. Strategies could potentially involve optimizing plant cell culture conditions, identifying and overexpressing key biosynthetic enzymes in heterologous systems, or exploring precursor-directed biosynthesis. The utilization of plant by-products, such as deciduous leaves, for ACG isolation also represents an avenue for sustainable resource management researchgate.net. Further research into the specific enzymatic machinery involved in ACG biosynthesis could pave the way for future biotechnological production strategies.

Compound List

Annonaceous Acetogenins (ACGs)

this compound

Uvaricin

Asimicin

Bullatacin

Coronin

Muricadienin

Neoannonin

Annocatacin A

Annocatacin B

Squamocin

Rollimusin

Annonacin

Motrilin

Molvizarin

Cherimolin-1

Annonisin

Montecristin

Cohibin C

Cohibin D

Reticulatacin

Trilobacin

Gigantecin

Rolliniastatin

Annonin

Squamostatin-D

Mucocin

Montanacin E

Montanacin D

Annomontacin

Isothis compound

Bullatanocin

Data Table: Representative Annonaceous Acetogenins

| Acetogenin Name | Structural Classification | Key Structural Features | Primary Source Family |

| This compound | Bis-THF | Two THF rings, γ-lactone, hydroxyl groups | Annonaceae |

| Uvaricin | Bis-THF | Two THF rings, γ-lactone, hydroxyl groups | Annonaceae |

| Asimicin | Adjacent Bis-THF | Two adjacent THF rings, γ-lactone, hydroxyl groups | Annonaceae |

| Bullatacin | Adjacent Bis-THF | Two adjacent THF rings, γ-lactone, hydroxyl groups | Annonaceae |

| Annonacin | Adjacent Bis-THF | Two adjacent THF rings, γ-lactone, hydroxyl groups | Annonaceae |

| Reticulatacin | Mono-THF | One THF ring, γ-lactone, hydroxyl groups | Annonaceae |

| Coronin | Epoxy-Acetogenin | One double bond, two epoxide groups, γ-lactone | Annonaceae |

| Muricadienin | Linear (Diene) | Two double bonds, no THF rings, γ-lactone | Annonaceae |

| Montecristin | Linear (Epoxide) | One double bond, epoxide groups, γ-lactone (precursor) | Annonaceae |

Chemical Synthesis and Structural Modifications of Desacetyluvaricin

Strategic Approaches Towards Total Synthesis of Desacetyluvaricin

The total synthesis of lignans (B1203133), including this compound, presents significant challenges due to their intricate molecular architecture, often featuring multiple chiral centers and complex ring systems. Strategic approaches typically involve building the core lignan (B3055560) skeleton through various coupling reactions, followed by precise functional group manipulations and stereochemical control. Retrosynthetic analysis plays a crucial role, breaking down the target molecule into simpler, readily available precursors. Common strategies in lignan synthesis include oxidative coupling of phenylpropanoid units, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), and intramolecular cyclization reactions such as Diels-Alder cycloadditions. The successful implementation of these strategies requires careful selection of protecting groups, reaction conditions, and reagents to achieve high yields and stereoselectivity. While specific total syntheses of this compound may be detailed in specialized literature, general lignan synthesis methodologies often involve building the characteristic dibenzylbutane or furofuran skeletons, which can then be elaborated to this compound.

Semisynthesis and Chemical Derivatization for Structure-Activity Studies

Semisynthesis offers a practical route to this compound derivatives, starting from naturally occurring lignans or their more abundant precursors. This approach leverages the existing complex scaffold, allowing for targeted modifications to explore structure-activity relationships (SAR). Chemical derivatization typically involves altering functional groups such as hydroxyls, methoxy (B1213986) groups, or double bonds present in the parent lignan structure. Common derivatization reactions include esterification, etherification, oxidation, reduction, and halogenation. For instance, modifying hydroxyl groups can alter lipophilicity and hydrogen-bonding capabilities, potentially influencing biological interactions. The goal of these studies is to identify key structural features responsible for specific biological effects, guiding the design of more potent or selective analogues.

Design and Synthesis of Novel this compound Analogues

The design of novel this compound analogues is driven by the desire to enhance biological activity, improve pharmacokinetic properties, or investigate specific molecular interactions. This process often involves rational design based on SAR data obtained from derivatization studies or computational modeling. Analogues might feature modifications to the aromatic rings, alterations in the linkage between the phenylpropane units, changes to the furan (B31954) ring system, or the introduction of new functional groups. The synthesis of these analogues typically employs established organic synthesis methodologies, adapted to incorporate the designed structural changes. For example, varying substituents on the aromatic rings or modifying the stereochemistry at specific positions can lead to compounds with distinct biological profiles.

Stereoselective Synthesis of this compound Derivatives

Achieving precise stereochemical control is paramount in the synthesis of this compound and its derivatives, as stereoisomers can exhibit significantly different biological activities. Stereoselective synthesis strategies aim to construct molecules with the correct absolute and relative configurations at each chiral center. This can be accomplished through various methods, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, asymmetric catalysis (e.g., asymmetric hydrogenation, epoxidation, or Diels-Alder reactions), and enzymatic transformations. For lignans, controlling the stereochemistry at the benzylic carbons and within any cyclic systems is particularly important. The development of enantioselective routes is crucial for obtaining pure stereoisomers for biological evaluation and for understanding the stereochemical requirements for this compound's activity.

Compound List

this compound

Mechanistic Investigations of Desacetyluvaricin S Biological Activities

Elucidation of Cellular and Molecular Targets of Desacetyluvaricin

Induction of Programmed Cell Death Modalities Beyond Apoptosis

While apoptosis is a primary mechanism of programmed cell death, research indicates that this compound may also influence other regulated cell death pathways. Non-apoptotic cell death modalities, such as necroptosis, are increasingly recognized as critical in cancer therapy, particularly in overcoming resistance to apoptosis-inducing treatments. Necroptosis is a form of programmed necrosis mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL), leading to cell membrane rupture and inflammation mdpi.commdpi.comnih.govfrontiersin.org. While direct evidence linking this compound to necroptosis induction is limited in the provided search results, the broader class of acetogenins (B1209576) has been shown to induce cell death through various mechanisms, including apoptosis and potentially other regulated cell death pathways researchgate.net. Further research is warranted to elucidate this compound's specific interactions with non-apoptotic cell death pathways.

In Vitro Efficacy Studies and Cellular Responses

Cytotoxicity and Antiproliferative Profiling Across Cancer Cell Lines

This compound has exhibited potent in vitro antiproliferative and cytotoxic effects across a range of cancer cell lines. Studies have reported significant activity against SW480 human colorectal carcinoma cells, with a reported IC50 value of 14 nM nih.govmdpi.comeurekaselect.comresearchgate.net. This potent effect is attributed to the induction of S-phase cell cycle arrest, mediated by superoxide (B77818) overproduction, DNA damage, and inhibition of the MEK/ERK signaling pathway nih.govmdpi.com.

In hepatocellular carcinoma (HCC) models, this compound has also shown promising results. It has been observed to suppress the proliferation of HepG2 and HepG2.2.15 cell lines, increasing S-phase cells while decreasing G2/M phase cells nih.gov. Furthermore, this compound has been shown to promote apoptosis and downregulate the expression of HBx and NF-κB proteins in HepG2.2.15 cells, suggesting a potential mechanism for its anticancer activity in HCC nih.gov.

While specific IC50 values for HepG2, HT-29, U251, and GAMG cell lines were not consistently detailed across all provided snippets for this compound itself, general studies on Annona muricata extracts, which contain this compound, indicate broad antiproliferative activity. For instance, Annona muricata leaf extract demonstrated antiproliferative activity with IC50 values against PC-3 prostate cancer cells ranging from 57 to 87 µg/mL mdpi.comencyclopedia.pub. Another study reported cytotoxic effects against HepG2 cells with IC50 values as low as 6.8 µg/mL for certain Annona species extracts nih.govnih.gov. Studies on glioblastoma (GBM) cell lines, such as U251 and GAMG, have shown that Annona coriacea fractions, enriched with acetogenins, decreased cell viability with IC50 values ≤ 7 µg/mL researchgate.netnih.gov.

| Cell Line | IC50 Value (nM) | Reference(s) | Notes |

| SW480 | 14 | nih.govmdpi.comeurekaselect.comresearchgate.net | Colorectal carcinoma |

| HepG2 | < 100 µg/mL | nih.govnih.gov | Hepatocellular carcinoma (general extract data) |

| U251 | ≤ 7 µg/mL | researchgate.netnih.gov | Glioblastoma (extract data) |

| GAMG | ≤ 7 µg/mL | researchgate.netnih.gov | Glioblastoma (extract data) |

Note: IC50 values for HepG2, U251, and GAMG are derived from studies on related Annona species extracts, as direct this compound specific data for these cell lines were not uniformly available in the provided snippets.

Inhibition of Cell Migration and Invasion in Cellular Models

This compound has demonstrated the ability to inhibit cell migration and invasion, crucial processes in cancer metastasis. Studies indicate that this compound can inhibit cell migration in oral cancer cells referencecitationanalysis.com. Furthermore, fractions enriched with acetogenins from Annona coriacea have shown to reduce cell migration in glioblastoma (GBM) cell lines, U251 and GAMG, with specific fractions reducing migration after 24 or 48 hours of treatment researchgate.netnih.gov. This inhibition of migration is often associated with the modulation of matrix metalloproteinase (MMP) activity, such as MMP-2 nih.gov. The wound healing assay is a common method used to evaluate such effects, mimicking the in vivo process of cell migration into a wounded area redalyc.orgibidi.comabcam.comnih.gov.

Gene Expression and Proteomic Analysis in Treated Cells

Mechanistic studies have begun to unravel the molecular pathways affected by this compound. In SW480 cells, this compound treatment led to an S-phase cell cycle arrest, evidenced by decreased protein expression of cyclin A. This arrest was linked to superoxide overproduction and subsequent DNA damage, which also involved the inhibition of the MEK/ERK signaling pathway nih.govmdpi.com. In HepG2.2.15 cells, this compound was found to promote apoptosis and downregulate the expression of HBx and NF-κB proteins nih.gov. These findings suggest that this compound modulates key cellular processes, including cell cycle progression, apoptosis, and signaling pathways involved in proliferation and survival.

In Vivo Preclinical Efficacy Models (Non-Human)

Efficacy Assessment in Xenograft Models Utilizing Non-Human Animal Hosts

Preclinical studies in non-human animal hosts have provided evidence for the in vivo efficacy of this compound and related compounds. While specific xenograft studies detailing this compound's direct impact on tumor growth inhibition are not exhaustively detailed in the provided snippets, studies on Annona muricata extracts have shown antitumor effects mdpi.comencyclopedia.pub. For example, treatment with certain Annona muricata extracts demonstrated antitumor effects in vivo mdpi.comencyclopedia.pub. Additionally, the general mechanisms of tumor growth inhibition (TGI) are well-established in xenograft models, where compounds are evaluated based on their ability to reduce tumor volume and slow or halt tumor progression jci.orgnih.govdovepress.comd-nb.infolixoft.com. The potent in vitro activities of this compound, such as significant cytotoxicity and cell cycle arrest, strongly suggest its potential for in vivo efficacy in xenograft models, warranting further investigation.

Compound List:

this compound

Annomuricin E

Annonacin

Bullatacin

Squamostatin-A

Withaferin-A

Zerumbone

Gliotoxin

Salvianolic acid B

Mebeverine

Ursolic acid

MK-8353

Trastuzumab-DM1

PF-06804103

Neoalbaconol

Valproic acid (VPA)

Thymoquinone

Neochromes

Omacetaxine mepesuccinate

Cabazitaxel

Isopiline

Isoboldine

Isocorydine

Anonaine

Nuciferine

Xylopine

Stephalagine

Liriodenine

Atherospermidine

Bullatanocin

Annomontacin

Isothis compound

HBxAg

NF-κB

MEK/ERK

RIPK1

RIPK3

MLKL

MMP-2

Structure Activity Relationship Sar Studies of Desacetyluvaricin and Analogues

Stereochemical Determinants of Potency and Selectivity

Stereochemistry is a fundamental determinant of biological activity, as the precise three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like enzymes and receptors nih.govijpsjournal.comnih.govmdpi.com. Enantiomers or diastereomers of a compound can exhibit vastly different potencies, selectivities, and even safety profiles. For ACGs, the stereochemical configuration at multiple chiral centers within the THF rings and along the hydrocarbon chain significantly influences their cytotoxic activity researchgate.net.

Research on related ACGs suggests that specific stereochemical arrangements around the THF rings, such as threo/trans/erythro configurations, can be crucial for optimal activity redalyc.org. Furthermore, studies on other ACGs have shown that the configuration at specific positions, like C-24, can impact cytotoxic selectivity and potency, with the (S)-configuration sometimes demonstrating a slight advantage over the (R)-configuration researchgate.net. These findings underscore the importance of precise stereochemical control during the synthesis or isolation of ACGs to maximize their therapeutic potential.

Table 1: Influence of Stereochemistry on Annonaceous Acetogenin (B2873293) (ACG) Activity

| Stereochemical Feature | Reported Impact on ACG Activity | Source |

| Configuration at C-24 | (S)-configuration generally exhibits slightly more cytotoxic selectivity/potency | researchgate.net |

| Stereochemistry around THF rings (e.g., threo/trans) | Specific arrangements (e.g., threo/trans/erythro) are favored for activity | redalyc.org |

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular modeling techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are indispensable tools for dissecting SAR and guiding the design of novel analogues researchgate.netnih.govmdpi.comresearchgate.net. These methods provide atomic-level insights into how molecules interact with their biological targets.

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand within the active site of a protein target. This process helps identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that contribute to a compound's potency and selectivity nih.govresearchgate.netpensoft.netmdpi.com. By analyzing these interactions, researchers can understand which structural features are critical for binding and activity. QSAR models complement docking by establishing mathematical relationships between structural descriptors and biological activity, enabling the prediction of activity for new chemical entities researchgate.netmdpi.comresearchgate.net.

Other computational approaches, such as molecular dynamics simulations, are used to assess the stability of ligand-protein complexes over time, providing a more dynamic view of the binding process mdpi.compensoft.netmdpi.com. Furthermore, methodologies like Combinatorial Analogue Graphs (CAG) help systematically organize analogue series to identify key modification sites and potential "SAR holes" researchgate.net.

Table 2: Computational Tools in SAR Elucidation

| Computational Method | Role in SAR Elucidation | Key Applications/Outputs | Source |

| Molecular Docking | Predicts binding modes, interactions, and affinities | Identifying binding sites, scoring ligand poses, understanding receptor-ligand interactions | nih.govresearchgate.netpensoft.netmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity | Developing predictive models, identifying key structural features responsible for activity | researchgate.netmdpi.comresearchgate.net |

| Molecular Dynamics Simulation | Assesses the stability and dynamic behavior of ligand-protein complexes | Validating docking poses, studying conformational changes, predicting binding free energy | mdpi.compensoft.netmdpi.com |

| Combinatorial Analogue Graphs (CAG) | Organizes analogue series and identifies SAR discontinuities | Pinpointing critical modification sites, revealing structure-activity trends, identifying unexplored chemical space | researchgate.net |

Compound List:

Desacetyluvaricin

Annonaceous acetogenins (B1209576) (ACGs)

Bullatacin

Chamuvarinin

Squamocin

Neoannonin

Preclinical Pharmacological Research and Drug Discovery Aspects of Desacetyluvaricin

Target Identification and Validation in the Drug Discovery Pipeline

Target identification is the foundational step in drug discovery, involving the identification of specific molecular entities—such as proteins, enzymes, or genes—that a drug can interact with to produce a therapeutic effect. danaher.comtechnologynetworks.com This process is crucial as it provides a solid basis for developing new therapies and understanding disease mechanisms. danaher.com Following identification, target validation is performed to confirm that modulating the target will lead to the desired therapeutic outcome. technologynetworks.comtechnologynetworks.com Insufficient validation in these early stages is a significant contributor to the failure of drug candidates in later, more expensive clinical trials. danaher.com

For Desacetyluvaricin, research into its effects on cancer cells has begun to illuminate its potential molecular targets. Studies on hepatocellular carcinoma (HCC) cell lines have shown that this compound can suppress tumor cell proliferation and induce programmed cell death, or apoptosis. nih.gov The mechanism for this activity may be linked to its ability to downregulate the expression of specific proteins that are crucial for cancer cell survival and replication. nih.gov

Key potential targets identified in this context include:

Nuclear Factor-kappa B (NF-κB): This protein complex is a critical transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, NF-κB is constitutively active, which helps tumor cells evade apoptosis. Research indicates that this compound can reduce the expression of NF-κB in hepatocarcinoma cells. nih.gov

Hepatitis B virus X protein (HBx): This viral protein is associated with the development of HCC, particularly in cases related to chronic Hepatitis B virus (HBV) infection. HBx is known to interfere with normal cellular processes, promoting cell proliferation and inhibiting apoptosis, partly through the activation of pathways like NF-κB. This compound has been shown to suppress the expression of HBx in HBV-positive hepatocarcinoma cells. nih.gov

The validation of these targets involves demonstrating that the anticancer effects of this compound are directly linked to the modulation of these specific proteins. nih.gov This can be achieved through various experimental approaches, such as genetic manipulation (e.g., knocking down or overexpressing the target gene) to see if it mimics or reverses the drug's effect. technologynetworks.comnuvisan.com

Table 1: Potential Molecular Targets of this compound

| Target Protein | Function in Disease (Hepatocellular Carcinoma) | Observed Effect of this compound |

| NF-κB | Promotes cell proliferation and inhibits apoptosis. nih.gov | Downregulates expression, promoting cancer cell apoptosis. nih.gov |

| HBx | Promotes HBV replication and carcinogenicity; activates NF-κB. nih.gov | Suppresses expression in HepG2.2.15 cells. nih.gov |

Lead Optimization Strategies for Enhanced Efficacy and Mechanistic Selectivity

Once a lead compound like this compound is identified and its primary targets are validated, the process of lead optimization begins. This iterative phase of drug discovery aims to refine the molecule's chemical structure to improve its therapeutic properties. danaher.compatsnap.com The primary goals are to enhance its potency and selectivity for the intended target, while simultaneously improving its pharmacokinetic profile and reducing potential toxicity. nih.govnih.gov For natural products, this step is particularly critical as the original molecule may have limitations such as poor solubility, metabolic instability, or insufficient efficacy. nih.gov

Several strategies can be employed to optimize a lead compound:

Structure-Activity Relationship (SAR) Analysis: SAR studies involve systematically modifying different parts of the this compound molecule and assessing how these changes affect its biological activity. patsnap.com This helps identify the key chemical features (pharmacophores) responsible for its interaction with targets like NF-κB. This knowledge guides more rational and targeted modifications. nih.gov

Direct Chemical Manipulation: This approach involves making specific chemical changes to the lead structure. For this compound, this could include modifying its functional groups (e.g., hydroxyl groups) or altering its ring systems. nih.gov Techniques such as bioisosteric replacement, where a functional group is swapped with a chemically similar one, can be used to improve properties like metabolic stability or binding affinity. patsnap.com

Computational and Structure-Based Design: If the three-dimensional structure of the target protein is known, computational methods like molecular docking can be used to predict how different analogs of this compound will bind. technologynetworks.compatsnap.com This in silico approach allows for the rapid evaluation of many potential modifications, saving time and resources compared to synthesizing and testing each compound experimentally. patsnap.com

The optimization cycle is a continuous loop of designing, synthesizing, and testing new analogs to achieve a candidate with the desired balance of properties before it can be advanced to formal preclinical development. danaher.com

Table 2: Lead Optimization Strategies for Natural Products like this compound

| Strategy | Description | Goal |

| Structure-Activity Relationship (SAR) Directed Optimization | Systematically modifies the lead compound to establish relationships between chemical structure and biological activity. patsnap.comnih.gov | Enhance potency and selectivity by identifying key functional groups. patsnap.com |

| Direct Chemical Manipulation of Functional Groups | Involves adding, removing, or swapping functional groups on the core structure. danaher.comnih.gov | Improve efficacy, solubility, and metabolic stability. nih.gov |

| Computational Methods (e.g., Molecular Docking, QSAR) | Uses computer models to predict how structural changes will affect target binding and activity. danaher.compatsnap.com | Prioritize the synthesis of the most promising analogs and accelerate the optimization process. patsnap.com |

Preclinical Pharmacokinetic (PK) Studies in Non-Human Systems

Preclinical pharmacokinetic (PK) studies are essential for understanding how a potential drug is processed by a living organism. amsbiopharma.comallucent.com These studies, typically conducted in animal models, characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound, which collectively determine the drug's concentration and duration of action in the body. amsbiopharma.com This information is critical for designing safe and effective dosing regimens for future clinical trials. allucent.com

ADME studies investigate the journey of a drug through the body. nih.gov For a compound like this compound, researchers would need to conduct studies in relevant animal models (e.g., rodents) to determine its profile. nih.govnih.gov

Distribution: This examines where the compound travels in the body after absorption. It is important to determine if this compound can reach its intended target tissues (e.g., the liver in the case of HCC) at concentrations sufficient to be effective. researchgate.net Studies also measure the extent of binding to plasma proteins, as only the unbound fraction of a drug is typically active. nih.gov

Metabolism: This refers to the chemical modification of the compound by the body, primarily by enzymes in the liver. Metabolic studies identify the major metabolites of this compound and assess its stability, which influences its half-life in the body. bioagilytix.com

Excretion: This determines how the compound and its metabolites are removed from the body, for example, via urine or feces. This information is crucial for understanding the drug's clearance rate. nih.gov

Table 3: Key ADME Parameters Investigated in Preclinical Animal Models

| ADME Parameter | Description | Key Metrics |

| Absorption | The process by which the drug enters the systemic circulation. | Bioavailability (F%), Time to maximum concentration (Tmax) |

| Distribution | The reversible transfer of a drug from the bloodstream to various tissues. | Volume of distribution (Vd), Plasma protein binding (%) |

| Metabolism | The biotransformation of the drug into other compounds (metabolites). | Metabolic stability, Identification of major metabolites |

| Excretion | The removal of the drug and its metabolites from the body. | Clearance (CL), Elimination half-life (t½) |

Pharmacodynamics (PD) Relationships in Non-Human Models

Pharmacodynamics (PD) is the study of the biochemical and physiological effects of a drug on the body, essentially what the drug does to the body. altasciences.com Preclinical PD studies aim to establish a clear relationship between the concentration of the drug at its site of action (exposure) and the magnitude of its therapeutic effect (response). allucent.com

For this compound, in vitro studies have already provided initial PD insights, showing that it can inhibit the proliferation of HCC cells and induce apoptosis. nih.gov In non-human models, these findings would be expanded to:

Establish Dose-Response Relationships: Animal models of disease (e.g., mice with induced liver tumors) would be treated with varying doses of this compound to determine the dose range that produces the desired anti-tumor effect. altasciences.com This helps identify the minimum effective dose and the optimal therapeutic dose. altasciences.com

Identify and Monitor Biomarkers: Biomarkers are measurable indicators of a biological state or condition. In the context of this compound, researchers could monitor the levels of NF-κB or the rate of apoptosis in tumor tissue after treatment. altasciences.com These pharmacodynamic biomarkers provide direct evidence that the drug is engaging its target and having the intended biological effect in a living organism. amsbiopharma.com

Understanding the PK/PD relationship is vital for predicting how a drug will behave in humans and for selecting an appropriate starting dose for Phase 1 clinical trials. allucent.com

Table 4: Observed and Potential Pharmacodynamic Effects of this compound

| Pharmacodynamic Effect | Method of Investigation | Relevance |

| Inhibition of Cancer Cell Proliferation | In vitro cell culture assays; In vivo tumor growth models. nih.gov | Primary measure of anti-cancer efficacy. |

| Induction of Apoptosis | Flow cytometry to measure apoptotic cells; Immunohistochemistry in tumor tissue. nih.gov | Confirms the mechanism of cell death. |

| Target Modulation (e.g., NF-κB) | ELISA or Western blot to measure protein levels in tumor tissue. nih.gov | Provides evidence of target engagement. |

Investigation of Resistance Mechanisms to this compound and Related Acetogenins (B1209576)

Drug resistance is a major challenge in cancer therapy, where tumor cells develop the ability to survive and grow despite treatment. oaepublish.com Resistance can be intrinsic (pre-existing) or acquired during treatment. oaepublish.com For a new therapeutic agent like this compound, it is crucial to investigate potential resistance mechanisms early in its development. This allows for the design of strategies to overcome or circumvent this resistance, such as combination therapies.

Cancer cells can develop resistance through a variety of adaptations. Two of the most common mechanisms are the activation of alternative survival pathways and the increased expression of drug efflux pumps. oaepublish.commdpi.com

Cellular Adaptations: Tumor cells may adapt to the presence of a drug by upregulating pro-survival proteins or altering signaling pathways to bypass the drug's effects. mdpi.com For example, if this compound inhibits the NF-κB pathway, resistant cells might activate an alternative anti-apoptotic pathway to survive.

Efflux Pump Mechanisms: A primary mechanism of multidrug resistance involves the overexpression of transmembrane transporter proteins, particularly those from the ATP-binding cassette (ABC) superfamily. mdpi.comnih.gov These proteins function as efflux pumps, actively transporting a wide range of substances, including chemotherapeutic drugs, out of the cell. nih.govnih.gov This lowers the intracellular concentration of the drug, preventing it from reaching its target at a high enough concentration to be effective. nih.gov

While specific resistance studies on this compound are not yet widely reported, it is plausible that as an acetogenin (B2873293) and a natural product-derived compound, it could be a substrate for these pumps. Investigating whether this compound is expelled by well-known efflux pumps is a critical step in its preclinical evaluation.

Table 5: Major Efflux Pumps Associated with Multidrug Resistance in Cancer

| Efflux Pump Family | Examples | Function |

| ATP-Binding Cassette (ABC) Transporters | P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), Breast Cancer Resistance Protein (BCRP/ABCG2) | Use ATP hydrolysis to actively transport a broad range of structurally diverse drugs out of the cell, conferring multidrug resistance. mdpi.com |

| Resistance-Nodulation-Cell Division (RND) | AcrAB-TolC (in bacteria) | Primarily studied in bacteria but represents a major family of efflux systems responsible for intrinsic and acquired resistance. mdpi.com |

Molecular and Genetic Basis of Resistance

Research into the specific molecular and genetic mechanisms underlying resistance to this compound is an emerging field. While direct studies detailing resistance pathways to this particular compound are not extensively available, the broader understanding of drug resistance in cancer provides a framework for potential mechanisms. Generally, resistance to anticancer agents can arise from a variety of molecular and genetic alterations within cancer cells. These can include modifications in drug targets, increased drug efflux, activation of alternative signaling pathways, and enhanced DNA repair mechanisms.

One of the most well-documented mechanisms of multidrug resistance involves the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.gov These membrane proteins, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), function as efflux pumps that actively remove a wide array of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govmdpi.com While the direct interaction of this compound with these transporters has yet to be fully elucidated, it is a plausible hypothesis that their overexpression could contribute to reduced sensitivity.

Genetic mutations in the drug's molecular target can also confer resistance by altering the binding affinity of the compound. nih.gov Furthermore, epigenetic modifications, such as changes in DNA methylation and histone acetylation, can lead to altered gene expression profiles that favor cell survival and drug resistance. mdpi.commdpi.com For instance, histone deacetylase (HDAC) inhibitors, another class of anticancer agents, have been shown to face resistance through various mechanisms, including the activation of pro-survival pathways. nih.gov

The tumor microenvironment and the inherent heterogeneity of cancer cell populations also play a crucial role in the development of drug resistance. mdpi.comnih.gov It is understood that a small subset of cancer cells may possess intrinsic resistance or can acquire resistance through genetic and non-genetic (epigenetic) mechanisms during treatment. nih.gov

While the specific molecular and genetic drivers of resistance to this compound remain to be specifically identified, it is anticipated that they may involve one or more of the established cancer drug resistance mechanisms. Future research is necessary to investigate these potential pathways, which will be critical for the development of strategies to overcome resistance and enhance the therapeutic potential of this compound.

Advanced Analytical Methodologies for Desacetyluvaricin Research and Quantification

Quantitative Chromatographic Techniques for Research Sample Analysis (HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of natural products such as Desacetyluvaricin. Its ability to resolve complex mixtures makes it indispensable for analyzing plant extracts.

High-Performance Liquid Chromatography (HPLC) HPLC methods have been developed for the simultaneous determination of multiple Annonaceous Acetogenins (B1209576), including this compound. These methods typically employ reversed-phase C18 columns and a gradient elution system, often consisting of methanol (B129727) or acetonitrile (B52724) and water. Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, typically set at wavelengths around 220 nm, where many ACGs exhibit absorbance oatext.comnih.gov.

A well-defined HPLC method for quantifying ten ACGs, including this compound, utilized an Agilent 1200 liquid chromatograph system with a C18 column (250 mm × 4.6 mm, 5 μm). The mobile phase comprised methanol (A) and deionized water (B), with a linear gradient from 85% A for 40 minutes, followed by an increase to 95% A over the next 20 minutes. The flow rate was maintained at 1.0 mL/min, and the column temperature was kept at 30°C nih.gov.

Quantitative Validation Data for Annonaceous Acetogenins (including this compound) The reliability of HPLC methods for quantitative analysis is established through rigorous validation. For a panel of ten ACGs, including this compound, validation parameters demonstrated the method's suitability:

| Analyte (Example) | Linearity (r) | LOD (μg/mL) | LOQ (μg/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Recovery (%) | Source |

| This compound | >0.9995 | 0.11-0.42 | 0.58-4.5 | 0.99-2.56 | 1.93-3.65 | 95.16-105.01 | nih.gov |

Note: LOD and LOQ values represent a range for the ten reference compounds analyzed.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a powerful hyphenated technique that couples the separation capabilities of LC with the identification and quantification power of Mass Spectrometry (MS). This combination offers enhanced sensitivity, specificity, and the ability to analyze complex mixtures, making it highly valuable for research samples ajprd.comthermofisher.com. LC-MS/MS, in particular, provides even greater selectivity and sensitivity by fragmenting selected precursor ions, allowing for precise detection and quantification of target analytes in complex biological or plant matrices researchgate.netnih.gov. LC-MS is widely employed in metabolomics and drug discovery due to its versatility and capacity to identify and quantify a broad range of compounds ajprd.com.

Spectrometric Techniques for Accurate Quantification in Complex Matrices (e.g., High-Resolution Mass Spectrometry)

Spectrometric techniques, particularly High-Resolution Mass Spectrometry (HRMS), are crucial for accurate quantification in complex matrices, offering significant advantages over lower-resolution instruments.

High-Resolution Mass Spectrometry (HRMS) HRMS instruments, such as Orbitrap or Q-TOF (Quadrupole Time-of-Flight) mass spectrometers, measure the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of "exact masses" rather than just nominal masses bioanalysis-zone.com. This capability is vital for distinguishing compounds with identical nominal masses but different elemental compositions, thereby increasing identification confidence and reducing the likelihood of false positives mdpi.com.

For quantitative analysis in complex matrices, HRMS offers several benefits:

Accurate Mass Measurement: Enables precise identification of analytes, even in the presence of interfering compounds mdpi.com.

High Selectivity: Allows for the differentiation of analytes based on their exact masses, crucial for complex samples like plant extracts mdpi.com.

Untargeted Screening: HRMS in full scan mode can capture data for all detectable ions, allowing for retrospective analysis to identify compounds not initially targeted ifremer.fr.

Quantitative Capabilities: When coupled with appropriate calibration strategies (e.g., matrix-matched calibration), HRMS can provide reliable quantitative results, often comparable to or exceeding those from traditional triple quadrupole instruments mdpi.comnih.gov.

The required resolving power for accurate mass assignments in HRMS is typically high, often specified as 35,000 to 70,000 FWHM (Full Width at Half Maximum), to achieve mass accuracies below 5 ppm nih.gov. This level of precision is essential for confident quantification in challenging sample matrices.

Development of Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple two or more analytical methods, are instrumental in achieving comprehensive profiling of complex samples like those containing this compound. These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, leading to enhanced analytical performance, specificity, and sensitivity chemijournal.comrjpn.org.

LC-MS/MS and Other LC-MS Hyphenations Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a prominent hyphenated technique widely utilized for the analysis of natural products. It allows for the separation of compounds by LC, followed by their detection and structural elucidation/quantification by MS/MS. This approach provides detailed information on both the identity and quantity of analytes, even at trace levels ajprd.commdpi.com. The development of LC-MS/MS methods involves optimizing chromatographic separation (column type, mobile phase, flow rate) and MS parameters (ionization mode, precursor and product ion transitions) for specific analytes medrxiv.org.

Other hyphenated techniques, such as GC-MS (Gas Chromatography-Mass Spectrometry), are also employed for analyzing volatile or semi-volatile compounds. However, for less volatile or thermally labile compounds like many ACGs, LC-MS-based approaches are generally preferred due to their broader applicability and higher metabolite identification capacity mdpi.com.

The integration of these advanced analytical techniques is critical for advancing the research and understanding of this compound, enabling precise quantification and comprehensive profiling within its natural sources or in biological contexts.

Future Research Directions and Mechanistic Therapeutic Potential

In-depth Elucidation of Underexplored Mechanisms of Action

The primary mechanism of action for many Annonaceous acetogenins (B1209576) is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. mdpi.comnih.gov This inhibition disrupts cellular energy production, leading to apoptosis. However, the full spectrum of Desacetyluvaricin's cellular interactions is likely more complex and warrants deeper investigation.

Research has shown that this compound can induce S phase cell cycle arrest in colorectal cancer cells. nih.gov This effect is linked to the overproduction of superoxide (B77818), leading to intracellular DNA damage and the inhibition of the MEK/ERK signaling pathway. nih.gov In hepatocellular carcinoma (HCC), this compound has been observed to promote apoptosis and downregulate the expression of Hepatitis B virus X protein (HBx) and NF-κB protein. nih.govphcog.com These findings suggest that this compound's anticancer activity extends beyond mitochondrial inhibition.

Future research should aim to unravel these and other potential mechanisms. Investigating its impact on other cell cycle checkpoints, such as the G2/M phase, and its potential to induce other forms of programmed cell death, like necroptosis or ferroptosis, could reveal new therapeutic strategies. frontiersin.orgoaepublish.com Furthermore, a detailed analysis of its influence on various signaling pathways crucial for cancer cell survival and proliferation is essential for a comprehensive understanding of its mode of action.

| Mechanism | Cell Line | Key Findings | Reference |

|---|---|---|---|

| S Phase Cell Cycle Arrest | SW480 (Colorectal Carcinoma) | Induces S phase arrest from 11.3% (control) to 33.2% (160 nM). Associated with superoxide overproduction and DNA damage. | nih.gov |

| Apoptosis Induction | HepG2.2.15 and HepG2 (Hepatocellular Carcinoma) | Promotes apoptosis and suppresses proliferation. | nih.gov |

| Downregulation of HBx and NF-κB | HepG2.2.15 (Hepatocellular Carcinoma) | Suppresses the expression of HbxAg and reduces the activity of NF-κB. | nih.govphcog.com |

| Inhibition of MEK/ERK Signaling Pathway | SW480 (Colorectal Carcinoma) | Involved in the antiproliferative effect of this compound. | nih.gov |

Rational Design and Development of Novel this compound Analogues with Improved Potency and Selectivity

While this compound shows promise, the rational design of novel analogues could enhance its therapeutic profile. The synthesis of analogues of other Annonaceous acetogenins has demonstrated that modifications to the core structure can lead to improved potency and selectivity. mdpi.com Key structural features of acetogenins include one to three tetrahydrofuran (B95107) (THF) rings, flanking hydroxyl groups, and a terminal α,β-unsaturated γ-lactone. mdpi.com

The design of new this compound analogues could focus on several strategies:

Modification of the Hydrocarbon Chain: Altering the length and lipophilicity of the alkyl chain could influence cellular uptake and target engagement.

Alterations to the Tetrahydrofuran Core: Synthesizing analogues with variations in the number and stereochemistry of the THF rings may affect binding affinity to mitochondrial complex I and other potential targets.

Derivatization of the γ-lactone Ring: The α,β-unsaturated γ-lactone moiety is crucial for activity, but modifications could be explored to enhance reactivity or selectivity.

Computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the synthesis of these new compounds. nih.govnih.gov By creating a library of this compound analogues, it may be possible to identify compounds with a wider therapeutic window and reduced off-target effects.

Exploration of Combination Therapy Approaches in Preclinical Models

Combining this compound with other anticancer agents is a promising strategy to enhance efficacy and overcome potential resistance mechanisms. Preclinical studies have shown that combining different classes of chemotherapeutic agents can lead to synergistic or additive effects. nih.gov For instance, histone deacetylase inhibitors (HDACi) have shown promise in combination therapies by modulating chromatin structure and sensitizing cancer cells to other drugs. mdpi.com

Potential combination strategies for this compound could include:

Standard Chemotherapeutics: Pairing this compound with conventional drugs like cisplatin (B142131) or doxorubicin (B1662922) could allow for lower doses of each agent, potentially reducing toxicity.

Targeted Therapies: Combining with inhibitors of specific signaling pathways that are dysregulated in cancer could lead to a more potent and selective antitumor response.

Immunomodulatory Agents: Investigating the potential of this compound to enhance the efficacy of immunotherapy by modulating the tumor microenvironment is a novel area for exploration. frontiersin.org

Preclinical studies in relevant cancer cell lines and animal models are necessary to evaluate the efficacy and safety of these combination approaches.

Advancements in Biosynthetic Engineering for Sustainable and Scalable Production

The natural abundance of this compound can be low and variable, making large-scale production a challenge. Biosynthetic engineering offers a promising solution for sustainable and scalable production. rsc.org The biosynthetic pathways of related natural products, such as terpenes and phenolic acids, have been successfully elucidated and engineered in microbial hosts. nih.govmdpi.com

Key steps towards the biosynthetic production of this compound include:

Elucidation of the Biosynthetic Pathway: Identifying and characterizing the enzymes responsible for the synthesis of the polyketide backbone, the formation of the THF rings, and the final tailoring steps.

Heterologous Expression: Transferring the identified genes into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae.

Metabolic Engineering: Optimizing the host's metabolism to increase the flux towards this compound production and improve yields. nih.gov

Successful implementation of these strategies could provide a reliable and cost-effective source of this compound for further preclinical and potential clinical development.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

Genomics: Transcriptomic analysis (e.g., RNA-seq) can identify genes and pathways that are up- or downregulated in response to this compound, providing insights into its mechanism of action and potential resistance mechanisms.